molecular formula C12H15N B8737339 2-([1,1'-Bi(cyclopropan)]-2-yl)aniline CAS No. 890408-75-0

2-([1,1'-Bi(cyclopropan)]-2-yl)aniline

Cat. No. B8737339
CAS RN: 890408-75-0
M. Wt: 173.25 g/mol
InChI Key: WRBFUJVNYHEZAL-UHFFFAOYSA-N
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Description

2-([1,1'-Bi(cyclopropan)]-2-yl)aniline is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
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properties

CAS RN

890408-75-0

Product Name

2-([1,1'-Bi(cyclopropan)]-2-yl)aniline

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2-(2-cyclopropylcyclopropyl)aniline

InChI

InChI=1S/C12H15N/c13-12-4-2-1-3-9(12)11-7-10(11)8-5-6-8/h1-4,8,10-11H,5-7,13H2

InChI Key

WRBFUJVNYHEZAL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CC2C3=CC=CC=C3N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1 g of benzyl(2-bicyclopropyl-2-yl-phenyl)amine (3.8 mmol, trans/cis ratio of about 3:1) is dissolved in 15 ml of absolute tetrahydrofuran. Then 50 mg of Pd (5%) on activated carbon are added. Hydrogenation is then carried out, with stirring, for 1 hour at room temperature. After completion of the reaction, the catalyst is filtered off and the solvent is removed using a water jet vacuum. The product is purified by chromatography on silica gel (eluant:ethyl acetate/hexane 1/15). 0.61 g of 2-bicyclopropyl-2-ylphenylamine (92% of theory) is obtained in the form of a brownish liquid (trans/cis ratio of about 3:1).
Name
benzyl(2-bicyclopropyl-2-yl-phenyl)amine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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O=[N+]([O-])c1ccccc1C1CC1C1CC1
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Synthesis routes and methods III

Procedure details

In a hydrogenation reactor, 1 g of 2-(2-nitrophenyl)-bicyclopropane (4.9 mmol, trans:cis ratio: 4.1:1), dissolved in 20 ml of ethanol, is hydrogenated at ambient temperature using 0.1 g of 5% platinum-carbon catalyst. After 2.5 hours and after 101% of the amount of hydrogen theoretically required for the reduction has been taken up, the reaction is stopped. Following filtration of the reaction mixture, the solvent is removed by concentration by evaporation. 0.87 g of 2-(2-aminophenyl)-bicyclopropane (100% of theory) is obtained in the form of a brownish liquid (trans:cis ratio: 4.4:1).
Name
2-(2-nitrophenyl)-bicyclopropane
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three

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